![molecular formula C23H14O6Rb2 B13780756 Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate] CAS No. 68226-94-8](/img/structure/B13780756.png)
Dirubidium 4,4'-methylenebis[3-hydroxy-2-naphthoate]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is a chemical compound with the molecular formula C23H14O6Rb2. It is a derivative of naphthoic acid and contains rubidium ions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] typically involves the reaction of 4,4’-methylenebis[3-hydroxy-2-naphthoic acid] with rubidium hydroxide. The reaction is carried out in an aqueous medium under controlled temperature and pH conditions to ensure the complete formation of the dirubidium salt .
Industrial Production Methods
Industrial production of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and optimized reaction conditions to achieve high yield and purity. The product is then purified through crystallization or other suitable methods .
Análisis De Reacciones Químicas
Types of Reactions
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its hydroquinone derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, hydroquinones, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] has several scientific research applications:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit certain enzymes and receptors, leading to various biological effects. For example, it may induce the internalization of GPR35 and activate ERK1/2 pathways .
Comparación Con Compuestos Similares
Similar Compounds
Disodium embonate: A similar compound with sodium ions instead of rubidium.
Sodium pamoate: Another related compound with sodium ions and similar structural features.
Uniqueness
Dirubidium 4,4’-methylenebis[3-hydroxy-2-naphthoate] is unique due to the presence of rubidium ions, which can impart distinct chemical and biological properties compared to its sodium counterparts. This uniqueness makes it a valuable compound for specific research and industrial applications .
Propiedades
Número CAS |
68226-94-8 |
|---|---|
Fórmula molecular |
C23H14O6Rb2 |
Peso molecular |
557.3 g/mol |
Nombre IUPAC |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;rubidium(1+) |
InChI |
InChI=1S/C23H16O6.2Rb/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;;/h1-10,24-25H,11H2,(H,26,27)(H,28,29);;/q;2*+1/p-2 |
Clave InChI |
ZEVADHLYTIQGRA-UHFFFAOYSA-L |
SMILES canónico |
C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O.[Rb+].[Rb+] |
Números CAS relacionados |
130-85-8 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


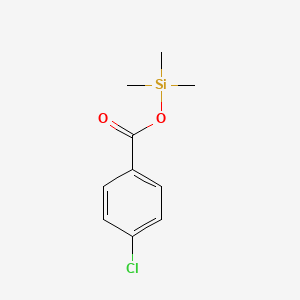
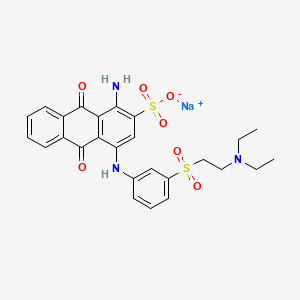


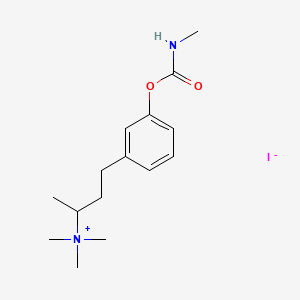
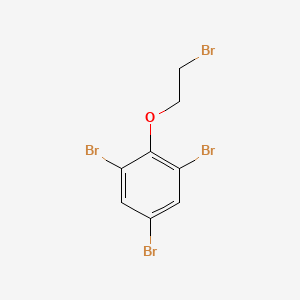

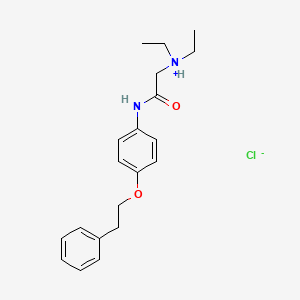
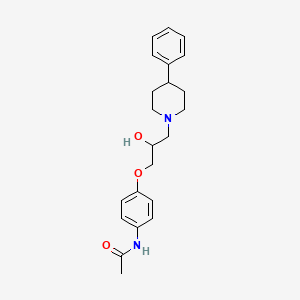
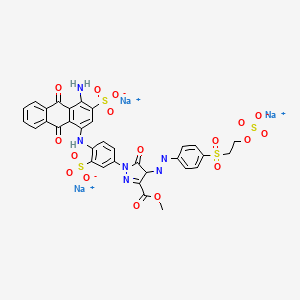
![2-Methoxy-6-[[(2-methyl-1-phenylpropan-2-yl)amino]methyl]phenol;hydrochloride](/img/structure/B13780728.png)
![1h-Cyclopropa[d]pyrrolo[2,1-b]thiazole](/img/structure/B13780732.png)
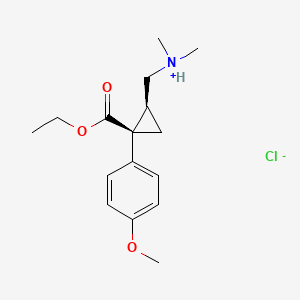
![1-[1-(4-Chlorophenyl)propan-2-yl]-6,7-dimethoxy-2-methyl-1,2,3,4-tetrahydroisoquinolin-2-ium;bromide](/img/structure/B13780746.png)
